molecular formula C12H15NO7 B14010697 Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate

Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate

Cat. No.: B14010697
M. Wt: 285.25 g/mol
InChI Key: SQGUSQXYAGVMLV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate is a chemical compound with the molecular formula C12H15NO7 It is a derivative of benzoic acid and features a nitro group, a hydroxy group, and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate typically involves the nitration of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The ethoxy group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo esterification reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 3-amino-4-(2-methoxyethoxy)-2-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Esterification: Different esters of benzoic acid.

Scientific Research Applications

Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-4-methoxybenzoate: Lacks the nitro group, which may result in different chemical and biological properties.

    Ethyl 3-hydroxy-4-(2-ethoxyethoxy)-2-nitrobenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.

    Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate:

This compound stands out due to the presence of both the nitro and methoxyethoxy groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate

InChI

InChI=1S/C12H15NO7/c1-3-19-12(15)8-4-5-9(20-7-6-18-2)11(14)10(8)13(16)17/h4-5,14H,3,6-7H2,1-2H3

InChI Key

SQGUSQXYAGVMLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OCCOC)O)[N+](=O)[O-]

Origin of Product

United States

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